2-(3-Fluorophenyl)benzonitrile

Description

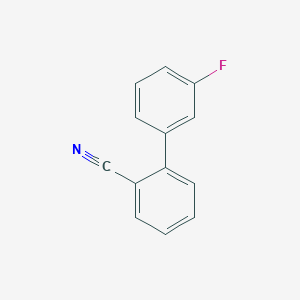

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLRDJROKMCJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362694 | |

| Record name | 2-(3-Fluorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-38-7 | |

| Record name | 3′-Fluoro[1,1′-biphenyl]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile

Introduction

The information herein is targeted towards researchers, scientists, and professionals in drug development, providing detailed experimental protocols and structured data for practical application.

Physicochemical and Spectral Data

Quantitative data for 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile is not explicitly available. However, the following table summarizes the known properties of closely related isomers, which can serve as a reasonable estimation.

| Property | 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile | 3'-Fluoro-[1,1'-biphenyl]-4-carbonitrile | 2-(2-Fluorophenyl)benzonitrile |

| CAS Number | 503177-15-9[2][3] | 893734-52-6[4] | 400820-15-7 |

| Molecular Formula | C₁₃H₈FN[2][3] | C₁₃H₈FN[4] | C₁₃H₈FN |

| Molecular Weight | 197.21 g/mol [2][3] | 197.212 g/mol [4] | 197.21 g/mol |

| Melting Point | 78-80 °C[2][3] | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Purity | 95%[2] | Not available | Not available |

Experimental Protocols

The most versatile and widely employed method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Synthesis of 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile by the cross-coupling of 2-bromobenzonitrile and (3-fluorophenyl)boronic acid.

Materials:

-

2-Bromobenzonitrile

-

(3-Fluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzonitrile (1.0 mmol), (3-fluorophenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

-

Solvent Addition: Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the reaction flask.

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile.

-

Characterization: Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki-Miyaura Coupling Reaction Pathway

Caption: General schematic of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Purification

Caption: Step-by-step workflow for the synthesis and purification process.

Biological Significance and Applications

Fluorinated organic molecules are of paramount importance in medicinal chemistry.[7][8] The introduction of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[1]

The nitrile group is a versatile functional group in drug design. It can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets.

Given these characteristics, 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile and its isomers are valuable scaffolds for the development of novel therapeutic agents. They may serve as key intermediates in the synthesis of drugs targeting a wide range of diseases. Further research into the biological activities of this compound is warranted to explore its full potential in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. 503177-15-9 Cas No. | 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile | Apollo [store.apolloscientific.co.uk]

- 3. matrixscientific.com [matrixscientific.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Fluorophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of 2-(3-Fluorophenyl)benzonitrile. This document is intended to serve as a foundational resource for professionals in chemical research and pharmaceutical development.

Core Chemical Properties

This compound is a biaryl compound featuring a nitrile group and a fluorine atom, structural motifs that are of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact isomer is limited, its properties can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source/Note |

| IUPAC Name | This compound | N/A |

| Synonyms | 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile | N/A |

| CAS Number | 392391-53-6 | N/A |

| Molecular Formula | C₁₃H₈FN | Computed |

| Molecular Weight | 197.21 g/mol | Computed[1] |

| Appearance | Solid (Predicted) | Based on similar biaryl nitriles |

| Melting Point | Data not available. For the related isomer, 3-Fluorobenzonitrile: -16 °C. | [2] |

| Boiling Point | Data not available. For the related isomer, 3-Fluorobenzonitrile: 182-183 °C at 753 mmHg. | [2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate). Low solubility in water. | Based on general benzonitrile properties[3] |

Spectroscopic Profile (Predicted)

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.8 ppm). The protons on both phenyl rings will exhibit splitting due to both proton-proton and proton-fluorine couplings.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display 13 distinct signals for the aromatic carbons. The carbons on the fluorinated ring will show characteristic coupling constants (J-C-F), which are invaluable for structural assignment[4]. The nitrile carbon (C≡N) is expected to appear downfield.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the sharp, intense absorption band corresponding to the nitrile (C≡N) stretching vibration. For aromatic nitriles, this peak typically appears in the range of 2220-2240 cm⁻¹[5].

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 197.21, corresponding to the molecular weight of the compound[6].

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two phenyl rings can be efficiently achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is one of the most powerful and versatile for constructing biaryl systems[7][8].

Reactants:

-

2-Bromobenzonitrile (or other 2-halobenzonitrile)

-

3-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)[9]

-

Base (e.g., K₂CO₃, Na₃PO₄, CsF)[9]

-

Solvent (e.g., Dioxane, Toluene, DMF, often with water)[9]

General Procedure:

-

To a reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (Nitrogen or Argon), add 2-bromobenzonitrile (1.0 eq.), 3-fluorophenylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

-

Add the degassed solvent system to the vessel.

-

Heat the reaction mixture with stirring at a temperature typically ranging from 80 °C to 110 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

References

- 1. 2-(2-Fluorophenyl)benzonitrile | C13H8FN | CID 1393396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluorobenzonitrile | 403-54-3 [chemicalbook.com]

- 3. Benzonitrile - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Benzonitrile [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Fluorophenyl)benzonitrile: Molecular Structure, Synthesis, and Potential as a Scaffold for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential therapeutic applications of 2-(3-Fluorophenyl)benzonitrile. Drawing from available chemical data and the biological activities of structurally related compounds, this document outlines the significance of the 2-phenylbenzonitrile scaffold. Particular attention is given to its potential role in the development of Aurora B kinase inhibitors, a promising avenue for cancer therapy. This guide includes a detailed, representative experimental protocol for its synthesis via Suzuki-Miyaura coupling and a summary of its key physicochemical and spectroscopic data.

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The 2-phenylbenzonitrile core, a biphenyl derivative, represents a privileged scaffold in medicinal chemistry. The specific compound, this compound, which incorporates a fluorine atom on the pendant phenyl ring, is of significant interest for its potential as an intermediate in the synthesis of targeted therapeutics. While direct biological activity data for this specific molecule is limited in publicly accessible literature, its structural motif is present in potent inhibitors of key signaling proteins, notably Aurora B kinase. This guide serves to consolidate the known information on this compound and to highlight its potential in drug development, particularly in the context of oncology.

Molecular Structure and Properties

This compound possesses a biphenyl core structure where one phenyl ring is substituted with a nitrile group at the 2-position, and the other phenyl ring is substituted with a fluorine atom at the 3-position.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₈FN |

| Molecular Weight | 197.21 g/mol |

| CAS Number | 394533-91-8 |

| Appearance | White to off-white solid |

| Melting Point | 56-58 °C |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate) |

| LogP (calculated) | 3.4 |

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound, which are crucial for its identification and characterization.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.78-7.76 (m, 1H), 7.63-7.59 (m, 1H), 7.52-7.46 (m, 3H), 7.41-7.37 (m, 1H), 7.32-7.28 (m, 1H), 7.20-7.15 (m, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 163.6 (d, J=246.5 Hz), 144.9, 140.2 (d, J=7.8 Hz), 133.8, 132.8, 130.4 (d, J=8.2 Hz), 129.7, 128.8, 125.1 (d, J=3.1 Hz), 118.2, 116.5 (d, J=21.1 Hz), 115.9 (d, J=22.5 Hz), 111.9 |

| FTIR (KBr), ν (cm⁻¹) | ~3060 (Ar C-H stretch), ~2225 (C≡N stretch), ~1600, ~1480 (Ar C=C stretch), ~1250 (C-F stretch)[1][2][3][4] |

| Mass Spectrum (EI) | m/z 197 (M⁺), 170, 168[5][6][7] |

Synthesis of this compound

A common and efficient method for the synthesis of 2-arylbenzonitriles is the Suzuki-Miyaura cross-coupling reaction.[8][9][10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of this compound from 2-bromobenzonitrile and 3-fluorophenylboronic acid.

Materials:

-

2-Bromobenzonitrile

-

3-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2-bromobenzonitrile (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathway Involvement

While this compound has not been extensively studied for its biological activity, its core structure is a key feature in several classes of potent enzyme inhibitors and receptor modulators.

Inhibition of Aurora B Kinase

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[12] Aurora B is a component of the chromosomal passenger complex and is crucial for proper chromosome segregation and cytokinesis.[12] Overexpression of Aurora B is common in many cancers, making it an attractive target for anticancer drug development.[12]

Notably, the compound AZD1152 (Barasertib), a selective inhibitor of Aurora B kinase, contains a 3-fluorophenylamino moiety.[13][14][15] This suggests that the 3-fluorophenyl group can be a key pharmacophore for binding to the ATP-binding pocket of Aurora B. The 2-phenylbenzonitrile scaffold can serve as a rigid core to present this and other functional groups in an optimal orientation for kinase inhibition.

Inhibition of Aurora B kinase disrupts mitosis, leading to endoreduplication and polyploidy, which ultimately triggers apoptosis in cancer cells.[16]

Caption: Aurora B Kinase signaling and its inhibition.

Inhibition of PD-1/PD-L1 Interaction

Recent studies have shown that small molecules with a biphenyl scaffold can inhibit the interaction between programmed death-1 (PD-1) and its ligand (PD-L1).[17][18][19][20][21] This interaction is a major immune checkpoint that cancer cells exploit to evade the immune system. While this compound itself has not been reported as a PD-1/PD-L1 inhibitor, its core structure is present in some patented series of such inhibitors. The biphenyl core appears to be crucial for binding to PD-L1 and inducing its dimerization, which prevents its interaction with PD-1 on T-cells, thereby restoring anti-tumor immunity.

Conclusion and Future Directions

This compound is a readily accessible synthetic intermediate with a molecular scaffold that is of high interest in medicinal chemistry. While direct biological data is scarce, the presence of its core structure in potent inhibitors of Aurora B kinase and PD-1/PD-L1 interaction highlights its potential as a valuable building block for the development of novel therapeutics, particularly in oncology.

Future research should focus on the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold. Structure-activity relationship (SAR) studies would be invaluable in optimizing the potency and selectivity of these compounds against targets such as Aurora B kinase. Furthermore, exploration of this scaffold for other therapeutic targets where biphenyl structures are known to be active is warranted. The detailed synthetic and spectroscopic data provided in this guide should facilitate such future investigations by researchers in the field of drug discovery and development.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Benzonitrile, 4-fluoro- [webbook.nist.gov]

- 3. Benzonitrile [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]

- 13. The aurora B kinase inhibitor AZD1152 sensitizes cancer cells to fractionated irradiation and induces mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The selective Aurora B kinase inhibitor AZD1152 as a novel treatment for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bis(benzonitrile) dichloroplatinum (II) interrupts PD-1/PD-L1 interaction by binding to PD-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Helmholtz Zentrum Dresden Rossendorf reports PD-L1-targeting radiolabeled compounds | BioWorld [bioworld.com]

An In-depth Technical Guide to 2-(3-Fluorophenyl)benzonitrile

IUPAC Name: 2-(3-Fluorophenyl)benzonitrile

Synonyms: this compound, 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile, 3'-Fluoro-2-cyanobiphenyl

CAS Number: 394734-99-1

Introduction

This compound is a fluorinated biphenyl derivative. The biphenyl scaffold is a common structural motif in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group can serve as a versatile synthetic handle for the preparation of other functional groups or can participate in interactions with biological macromolecules. This document provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented in the table below. This information is crucial for its identification, characterization, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₃H₈FN |

| Molecular Weight | 197.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 69.0 - 73.0 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.78 (d, J=7.6 Hz, 1H), 7.68 (td, J=7.6, 1.2 Hz, 1H), 7.56 (d, J=7.6 Hz, 1H), 7.49-7.42 (m, 2H), 7.39-7.34 (m, 1H), 7.21-7.15 (m, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.9 (d, J=246.5 Hz), 145.4, 140.7 (d, J=7.8 Hz), 133.8, 132.9, 130.4 (d, J=8.2 Hz), 129.8, 128.5, 125.0 (d, J=2.9 Hz), 118.2, 116.5 (d, J=21.2 Hz), 115.0 (d, J=22.5 Hz), 110.1 (d, J=2.6 Hz) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -112.7 |

Synthesis

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Materials:

-

2-Bromobenzonitrile

-

(3-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction flask, add 2-bromobenzonitrile (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask. The mixture is degassed by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq), to the reaction mixture.

-

The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and then brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively reported in the public domain, its structural motifs are present in a variety of biologically active compounds.

-

As a Synthetic Intermediate: This compound serves as a valuable building block for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

-

Derivatives with Biological Activity: The fluorobiphenyl scaffold is a key component in several classes of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs. The specific substitution pattern of this compound could be explored for the development of novel kinase inhibitors, receptor antagonists, or enzyme inhibitors. For instance, the introduction of the fluoro-substituted phenyl ring can enhance binding to target proteins through specific interactions or by altering the overall electronic properties of the molecule.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow from the starting materials to the final product and its potential subsequent transformations into other key functional groups for further drug discovery efforts.

A logical workflow diagram illustrating the synthesis and potential derivatizations of this compound.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential in the field of drug discovery and development. Its preparation via the robust Suzuki-Miyaura coupling allows for its efficient synthesis. The presence of both a fluorine atom and a versatile nitrile group makes it an attractive starting material for the creation of diverse libraries of compounds for biological screening. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

An In-depth Technical Guide on 2-(3-Fluorophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental molecular characteristics of 2-(3-Fluorophenyl)benzonitrile, with a focus on its molecular weight. The information is presented to be a valuable resource for professionals in research and development.

Molecular Identity and Structure

This compound is an aromatic organic compound. Its structure consists of a benzonitrile moiety where the hydrogen at the 2-position is substituted with a 3-fluorophenyl group.

Quantitative Molecular Data

The precise determination of molecular weight is fundamental in chemical synthesis and analysis. The table below summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₈FN | PubChem[1] |

| Molar Mass | 197.21 g/mol | PubChem[1] |

| Monoisotopic Mass | 197.064077422 Da | PubChem[1] |

Table 1: Key molecular weight and formula data for this compound.

The molar mass is calculated based on the standard atomic weights of the constituent elements, while the monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

To provide a foundational understanding, the standard atomic weights of the elements constituting this compound are detailed in the table below.

| Element | Symbol | Standard Atomic Weight (Da) |

| Carbon | C | [12.0096, 12.0116] |

| Hydrogen | H | [1.00784, 1.00811][2][3] |

| Fluorine | F | 18.9984032 |

| Nitrogen | N | [14.00643, 14.00728][4][5] |

Table 2: Standard atomic weights of the constituent elements.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following is a generalized protocol for the determination of the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS), a common technique in drug discovery and development.

Objective: To experimentally verify the molecular weight of this compound.

Materials:

-

This compound sample

-

High-purity solvent (e.g., acetonitrile or methanol)

-

Volumetric flasks and pipettes

-

Mass spectrometer with an ESI source

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the sample in the chosen high-purity solvent to a final concentration of approximately 1 µg/mL.

-

Ensure the sample is fully dissolved. Sonication may be used if necessary.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution.

-

Set the ESI source to positive ion mode.

-

Optimize source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable signal.

-

-

Data Acquisition:

-

Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 100-300).

-

The expected protonated molecule [M+H]⁺ for this compound would have an m/z of approximately 198.22.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the peak corresponding to the protonated molecule.

-

Compare the experimentally determined m/z value with the theoretically calculated value.

-

The high-resolution mass measurement should align with the calculated exact mass of the protonated species.

-

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of information for determining the molecular weight and a typical experimental workflow.

References

- 1. 2-(2-Fluorophenyl)benzonitrile | C13H8FN | CID 1393396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrogen - Wikipedia [en.wikipedia.org]

- 3. Hydrogen | H (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitrogen - Wikipedia [en.wikipedia.org]

- 5. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of fluorinated biphenyl benzonitrile derivatives, with a focus on isomers related to the nominal compound 2-(3-Fluorophenyl)benzonitrile. Due to the ambiguity in the common nomenclature, this guide addresses the most plausible isomeric structures, including 3'-fluoro-[1,1'-biphenyl]-2-carbonitrile, 3-(3-fluorophenyl)benzonitrile, and 4-(3-fluorophenyl)benzonitrile.

Fluorinated biphenyl scaffolds are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds valuable for the design of novel therapeutic agents and functional materials. This guide aims to provide researchers with a consolidated resource of key physical data, experimental protocols, and potential applications to facilitate further investigation and development.

Core Physical and Chemical Properties

| Property | 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile | 4-Fluorobenzonitrile | 3-Fluorobenzonitrile |

| CAS Number | 503177-15-9 | 1194-02-1 | 403-54-3 |

| Molecular Formula | C₁₃H₈FN | C₇H₄FN | C₇H₄FN |

| Molecular Weight | 197.21 g/mol [1][2] | 121.11 g/mol [3][4] | 121.11 g/mol [5] |

| Melting Point | 78-80 °C[2] | 32-34 °C[3] | -16 °C[5] |

| Boiling Point | Not available | 188 °C at 750 mmHg[3] | 182-183 °C at 753 mmHg[5] |

| Density | Not available | Not available (solid) | 1.133 g/mL at 25 °C[5] |

| Refractive Index | Not available | Not available (solid) | n20/D 1.5043[5] |

| Appearance | Not specified | Solid[3] | Colorless to light yellow liquid[5] |

Synthesis and Experimental Protocols

The synthesis of fluorinated biphenyl benzonitriles often involves cross-coupling reactions to form the biphenyl core, followed by the introduction or modification of the nitrile group. The Suzuki-Miyaura cross-coupling reaction is a widely used and versatile method for this purpose.

General Synthesis Workflow: Suzuki-Miyaura Coupling

A common synthetic route to produce fluorinated biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of Fluorinated Biphenyl Derivatives via Suzuki-Miyaura Coupling

The following is a general procedure adapted from literature for the synthesis of fluorinated biphenyl derivatives. Specific modifications may be required for the synthesis of this compound.

Materials:

-

Aryl bromide (e.g., 2-bromobenzonitrile)

-

Fluorinated phenylboronic acid (e.g., 3-fluorophenylboronic acid)

-

Palladium catalyst (e.g., [Pd(dppf)Cl₂])

-

Base (e.g., aqueous K₂CO₃)

-

Solvent (e.g., Toluene)

Procedure:

-

In a reaction vessel, dissolve the aryl bromide and the fluorinated phenylboronic acid in the solvent.

-

Add the palladium catalyst and the aqueous base solution to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-100 °C) for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired fluorinated biphenyl benzonitrile.

Spectroscopic Characterization

Characterization of the synthesized compounds is crucial to confirm their structure and purity. The following are expected spectroscopic features for fluorinated biphenyl benzonitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show signals in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns and chemical shifts will be influenced by the positions of the fluorine and cyano groups. The fluorine atom will cause splitting of adjacent proton signals (J-coupling).

-

¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum is a sensitive probe for the electronic environment of the fluorine atom. The chemical shift will be characteristic of the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong, sharp peak around 2220-2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. Bands corresponding to C-F stretching and aromatic C-H and C=C vibrations will also be present.

Biological and Pharmacological Relevance

Fluorinated biphenyl derivatives have been investigated for a range of biological activities. The introduction of fluorine can enhance binding affinity to target proteins and improve pharmacokinetic properties.

Potential Signaling Pathway Involvement

While specific pathways for this compound are not documented, related fluorinated biphenyl structures have been explored as inhibitors of various enzymes and receptors. For instance, some biphenyl compounds are known to interact with nuclear receptors or enzymes involved in signal transduction pathways. A hypothetical interaction model is depicted below.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 503177-15-9 Cas No. | 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile | Apollo [store.apolloscientific.co.uk]

- 3. 4-Fluorobenzonitrile 99 1194-02-1 [sigmaaldrich.com]

- 4. Benzonitrile, 4-fluoro- (CAS 1194-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluorophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-(3-Fluorophenyl)benzonitrile. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document establishes a theoretical framework based on the known properties of its parent molecule, benzonitrile, and related fluorinated analogs. Furthermore, it outlines detailed experimental protocols for accurately determining the solubility of this compound, a critical parameter for its potential applications in medicinal chemistry and materials science. This guide also presents a generalized experimental workflow for solubility determination and a hypothetical signaling pathway to illustrate the potential biological context of such a molecule in drug discovery.

Introduction

This compound is an aromatic organic compound featuring a biphenyl scaffold with a nitrile group and a fluorine substituent. Such fluorinated biaryl structures are of significant interest in drug discovery and materials science. The incorporation of a fluorine atom can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The nitrile group is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor in ligand-receptor interactions.[1]

The solubility of a compound is a fundamental physicochemical property that profoundly influences its bioavailability, formulation development, and overall suitability for various applications.[2][3] In drug development, poor aqueous solubility can be a major hurdle, leading to low absorption and limited therapeutic efficacy.[4] Therefore, a thorough understanding of a compound's solubility profile is essential in the early stages of research and development.

This guide aims to provide a detailed technical overview of the expected solubility of this compound and to equip researchers with the necessary methodologies to determine its solubility experimentally.

Predicted Solubility Profile of this compound

2.1. Physicochemical Properties Influencing Solubility

The solubility of this compound will be governed by its molecular structure:

-

Biphenyl Core: The biphenyl structure imparts a significant degree of lipophilicity (hydrophobicity), which would suggest a preference for non-polar organic solvents over polar solvents like water.

-

Nitrile Group: The cyano (-C≡N) group is polar and can act as a hydrogen bond acceptor. This feature can contribute to solubility in polar solvents.[5]

-

Fluorine Atom: The fluorine substituent has a dual effect. Its high electronegativity can create a dipole moment, potentially increasing polarity. However, a single fluorine atom often increases the overall lipophilicity of a molecule.

Based on these structural features, it is anticipated that this compound will exhibit low solubility in aqueous solutions and greater solubility in organic solvents.

2.2. Comparative Solubility Data of Benzonitrile

To provide a baseline, the known solubility of the parent compound, benzonitrile, in various solvents is presented in the table below. It is expected that this compound will follow similar trends, although the absolute values will differ due to the presence of the fluorophenyl group.

| Solvent | Solubility of Benzonitrile | Reference |

| Water (22 °C) | <0.5 g/100 mL | [6] |

| Water (25 °C) | 0.4331 g/100 g | [7] |

| Water (25 °C) | 2 g/100 ml | [8] |

| Acetone | Very soluble | [7] |

| Benzene | Very soluble | [7] |

| Carbon Tetrachloride | Soluble | [7] |

| Diethyl Ether | Miscible | [7] |

| Ethanol | Miscible | [7] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental methods should be employed. The following are detailed protocols for common solubility determination techniques.

3.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[9]

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed, inert container (e.g., glass vial).

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a fine-pored filter (e.g., 0.22 µm). Care must be taken to avoid precipitation of the solute during this step.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

3.2. Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[4]

Methodology (Nephelometry Assay):

-

Compound Preparation: A stock solution of this compound is prepared in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: The DMSO stock solution is added to an aqueous buffer in a microtiter plate and then serially diluted.

-

Precipitation and Detection: The solutions are incubated for a short period (e.g., 1-2 hours). If the compound's solubility limit is exceeded, it will precipitate out of solution. The amount of precipitated particulate matter is quantified by measuring the scattering of a light beam passed through the solution using a nephelometer.[2]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Visualization of Experimental Workflow and Potential Biological Context

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for determining equilibrium solubility.

4.2. Hypothetical Signaling Pathway for a Benzonitrile-Containing Kinase Inhibitor

Given that many fluorinated aromatic compounds are investigated as kinase inhibitors in cancer therapy, the following diagram depicts a hypothetical signaling pathway where a compound like this compound could act.[10] Benzonitrile-containing compounds have been explored as potential anti-tumor agents.[10]

Caption: A hypothetical kinase signaling pathway inhibited by this compound.

Conclusion

While direct experimental solubility data for this compound remains to be published, this technical guide provides a robust framework for understanding its likely solubility profile based on the principles of physical organic chemistry and data from analogous compounds. The detailed experimental protocols provided herein offer a clear path for researchers to determine the precise solubility of this compound, a critical step in advancing its potential applications. The illustrative diagrams of the experimental workflow and a hypothetical biological pathway serve to contextualize the importance of solubility studies for compounds of this class. As research into fluorinated benzonitriles continues, it is anticipated that empirical data will become available to further refine our understanding of these promising molecules.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rheolution.com [rheolution.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzonitrile - Wikipedia [en.wikipedia.org]

- 7. benzonitrile [chemister.ru]

- 8. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

Technical Guide: Physicochemical Characterization of 2-(3-Fluorophenyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the melting point of 2-(3-Fluorophenyl)benzonitrile, a key physical property for its identification, purity assessment, and handling in a research and development setting. The document outlines the standard experimental protocol for melting point determination and the synthetic context in which this characterization is performed.

Core Physicochemical Data

The accurate determination of physical constants is critical for the characterization of a chemical compound. The melting point of this compound is a sharp, well-defined value, indicative of a pure crystalline solid.

| Parameter | Value |

| Melting Point | 45-46 °C |

| Molecular Formula | C₁₃H₈FN |

| Molecular Weight | 197.21 g/mol |

| Appearance | White to off-white solid |

Synthesis and Characterization Workflow

The determination of a melting point is typically the culmination of a synthesis and purification workflow. The following diagram illustrates the logical progression from starting materials to a final, characterized product, which is essential for ensuring the accuracy of the measured physical properties.

Caption: Synthesis, Purification, and Characterization Workflow.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

A common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Bromobenzonitrile

-

3-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

An appropriate solvent system (e.g., Toluene/Ethanol/Water)

Procedure:

-

To a reaction vessel, add 2-bromobenzonitrile, 3-fluorophenylboronic acid, the palladium catalyst, and the base.

-

Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound as a crystalline solid.

Melting Point Determination

The melting point is determined using a calibrated melting point apparatus.

Materials:

-

Dry, purified this compound

-

Capillary tubes (closed at one end)

-

Melting point apparatus

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and free of solvent. Finely crush the crystalline solid into a powder.

-

Capillary Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure the sample is tightly packed at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

-

Accurate Measurement: For a precise measurement, heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point of 45 °C.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.

-

Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded melting range for a pure compound should be narrow, typically 1-2 °C. For this compound, this range is 45-46 °C.

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluorophenyl)benzonitrile

This guide provides a detailed overview of the boiling point of 2-(3-Fluorophenyl)benzonitrile, a key physical property for its application in research and development. The information is tailored for researchers, scientists, and drug development professionals, offering precise data, experimental methodologies, and a structured workflow for determination.

Core Physicochemical Data

The boiling point of this compound has been determined and is presented below. This data is crucial for purification processes such as distillation and for understanding the compound's physical behavior under various temperature and pressure conditions.

Table 1: Boiling Point of this compound

| Parameter | Value | Conditions | Source |

| Boiling Point | 134-136 °C | 0.8 mmHg | Scafold |

| Boiling Point | 134-136 °C | 0.8 mmHg | Chemspace |

| Boiling Point | 134-136 °C | 0.8 mmHg | ChemScence |

Experimental Protocols for Boiling Point Determination

The determination of a compound's boiling point is a fundamental experimental procedure in chemistry. The following protocols describe standard methods applicable to a substance like this compound.

Method 1: Distillation Under Reduced Pressure

Given that this compound has a relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method to prevent potential decomposition at elevated temperatures.

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Vacuum source and gauge

-

Heating mantle

Procedure:

-

Place a sample of this compound into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Position the thermometer bulb just below the side arm of the Claisen adapter to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Connect the apparatus to the vacuum source and slowly reduce the pressure to the desired level (e.g., 0.8 mmHg).

-

Begin heating the sample gently with the heating mantle while stirring.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.

-

Maintain a slow and steady distillation rate to ensure thermal equilibrium between the liquid and vapor phases.

Method 2: Micro-Boiling Point Determination (Siwoloboff Method)

For small sample quantities, the Siwoloboff method is a suitable alternative.

Apparatus:

-

Melting point apparatus (Thiele tube or automated instrument)

-

Small sample tube (e.g., a sealed-end capillary tube)

-

Capillary tube (open at both ends)

-

Heating oil

Procedure:

-

Introduce a small amount of this compound into the sample tube.

-

Place the open-ended capillary tube into the sample tube with the open end submerged in the liquid.

-

Attach the sample tube to a thermometer and place it in the heating bath of the melting point apparatus.

-

Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inner capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the inner capillary tube.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the boiling point of an organic compound using a standard distillation method.

Caption: Workflow for Boiling Point Determination.

An In-depth Technical Guide to 2-(3-Fluorophenyl)benzonitrile: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and chemical databases lack specific historical information regarding the initial discovery and developmental milestones of 2-(3-Fluorophenyl)benzonitrile. This suggests that the compound may not have been the subject of extensive individual study or may have been synthesized as part of a larger chemical library without specific documentation of its discovery. This guide, therefore, focuses on the theoretical and practical aspects of its synthesis based on established methodologies for analogous biaryl nitrile compounds, along with its predicted properties and potential applications.

Introduction

This compound is a fluorinated biaryl nitrile, a class of organic compounds that has garnered significant interest in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. The nitrile group is a versatile functional group that can be converted into other functionalities, making it a valuable synthon in organic synthesis. This document provides a comprehensive overview of the potential synthetic routes to this compound, detailed experimental protocols for analogous reactions, and a summary of its predicted properties.

Synthetic Methodologies

The synthesis of this compound, a substituted biaryl compound, can be approached through several modern cross-coupling reactions. The most prominent and effective methods involve the formation of the C-C bond between the two phenyl rings. The primary retrosynthetic disconnection is between the two aryl rings, suggesting a coupling reaction between a derivative of 2-cyanobenzene and a derivative of 3-fluorobenzene.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most versatile and widely used methods for the synthesis of biaryl compounds. The three main approaches applicable to the synthesis of this compound are the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination followed by a Sandmeyer reaction.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two main pathways are viable:

-

Pathway A: Coupling of 2-bromobenzonitrile with 3-fluorophenylboronic acid.

-

Pathway B: Coupling of 2-cyanophenylboronic acid with 1-bromo-3-fluorobenzene.

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. Similar to the Suzuki-Miyaura coupling, two synthetic routes are possible:

-

Pathway A: Coupling of 2-bromobenzonitrile with (3-fluorophenyl)zinc chloride.

-

Pathway B: Coupling of (2-cyanophenyl)zinc chloride with 1-bromo-3-fluorobenzene.

This two-step approach involves the initial formation of a C-N bond followed by the conversion of the amino group to a nitrile.

-

Buchwald-Hartwig Amination: Coupling of 2-bromoaniline with 3-fluorobromobenzene to form 2-amino-3'-fluorobiphenyl.

-

Sandmeyer Reaction: Diazotization of the amino group of 2-amino-3'-fluorobiphenyl followed by cyanation.

Experimental Protocols (General Procedures)

The following are general experimental protocols for the synthesis of biaryl compounds analogous to this compound. These should be adapted and optimized for the specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: An oven-dried Schlenk flask is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

Solvent Addition and Reaction: A degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Negishi Coupling

Preparation of Organozinc Reagent: An oven-dried flask containing zinc chloride (1.1 mmol) is heated under vacuum and then cooled to room temperature under an inert atmosphere. Anhydrous THF is added, followed by the dropwise addition of the Grignard reagent or organolithium reagent (1.0 mmol) at 0 °C. The mixture is stirred at room temperature for 1 hour to form the organozinc reagent.

Coupling Reaction: In a separate Schlenk flask, the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(dba)₂ with a suitable ligand like SPhos, 0.02 mmol) are dissolved in anhydrous THF. The freshly prepared organozinc reagent is then transferred to this flask via cannula. The reaction mixture is stirred at room temperature or heated as required (typically 25-65 °C) until the starting material is consumed (monitored by TLC or GC-MS).

Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

Quantitative Data

As this compound is not a well-documented compound, specific experimental data is not available. The following table provides typical ranges for yields and purities for the synthesis of analogous fluorinated biaryl nitriles via Suzuki-Miyaura coupling, which is a commonly employed and high-yielding method.

| Parameter | Typical Value |

| Reaction Yield | 70-95% |

| Purity (post-chromatography) | >98% |

| Melting Point | Expected to be a crystalline solid at room temperature. |

| Boiling Point | Expected to be high due to the biaryl structure. |

| ¹H NMR | Complex aromatic signals expected in the range of 7.0-8.0 ppm. |

| ¹³C NMR | Multiple signals in the aromatic region (110-165 ppm), with characteristic C-F couplings. The nitrile carbon would appear around 118 ppm. |

| ¹⁹F NMR | A singlet or multiplet around -110 to -115 ppm relative to CFCl₃. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 197.06. |

Potential Signaling Pathways and Applications

Fluorinated biaryl structures are of significant interest in drug discovery. The specific biological activities of this compound have not been reported. However, based on its structural motifs, it could be investigated for a variety of therapeutic targets. For instance, biaryl compounds are known to act as inhibitors of enzymes such as kinases and proteases, or as ligands for nuclear receptors. The nitrile group can act as a hydrogen bond acceptor or be a precursor to other functional groups like tetrazoles, which are common in medicinal chemistry.

Conclusion

While the discovery and history of this compound are not documented in the public domain, this technical guide provides a comprehensive framework for its synthesis and characterization based on well-established and robust chemical transformations. The detailed methodologies for palladium-catalyzed cross-coupling reactions offer reliable pathways for its preparation. The predicted properties and potential applications in medicinal chemistry and materials science underscore the relevance of this compound as a target for further investigation by researchers and drug development professionals. The versatility of the nitrile functionality, combined with the unique properties imparted by the fluorine substituent, makes this compound an attractive scaffold for the development of novel molecules with diverse applications.

A Technical Guide to 2-(3-Fluorophenyl)benzonitrile for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-(3-Fluorophenyl)benzonitrile, a fluorinated biphenyl compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, commercial availability, and synthetic methodologies, with a focus on providing practical information for laboratory applications.

Introduction: The Significance of Fluorinated Biphenyls

Biphenyl scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active molecules.[1][2] The introduction of fluorine atoms into these structures can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of novel therapeutic agents. Biphenyl nitrile derivatives have shown promise in various therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[2][3] Notably, recent research has highlighted the potential of biphenyl-containing compounds as inhibitors of the PD-1/PD-L1 protein-protein interaction, a critical pathway in cancer immunotherapy.[4]

Commercial Availability and Supplier Specifications

While a comprehensive list of all commercial suppliers is dynamic, this compound and its isomers are available from various chemical suppliers specializing in research chemicals and building blocks. Researchers are advised to consult supplier catalogs for the most current information on availability and purity. Below is a summary of typical specifications for a closely related isomer, 2-(4-Fluorophenyl)benzonitrile, which can serve as a reference.

Table 1: Representative Technical Data for a 2-(Fluorophenyl)benzonitrile Isomer

| Property | Value | Reference |

| CAS Number | 89346-55-4 | [5] |

| Molecular Formula | C₁₃H₈FN | [5] |

| Molecular Weight | 197.21 g/mol | [5] |

| Purity | ≥98% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate) |

Note: Data for the specific isomer 2-(4-Fluorophenyl)benzonitrile is provided as a representative example. Researchers should obtain a certificate of analysis for the specific lot of this compound being used.

Synthesis of this compound via Suzuki-Miyaura Coupling

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 2-halobenzonitrile (typically 2-bromobenzonitrile or 2-chlorobenzonitrile) is coupled with (3-fluorophenyl)boronic acid.

General Reaction Scheme

Figure 1: General scheme for the Suzuki-Miyaura coupling to synthesize this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of a biphenyl nitrile via a Suzuki-Miyaura coupling reaction. This should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

2-Bromobenzonitrile (1.0 mmol, 1.0 eq)

-

(3-Fluorophenyl)boronic acid (1.2 mmol, 1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

-

Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile, (3-fluorophenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add toluene and water to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Signaling Pathway Involvement: PD-1/PD-L1 Inhibition

As previously mentioned, biphenyl derivatives have emerged as promising inhibitors of the PD-1/PD-L1 signaling pathway. This pathway is a key immune checkpoint that cancer cells can exploit to evade the host immune system. By blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, these inhibitors can restore the anti-tumor immune response. The biphenyl core of this compound could serve as a scaffold for the development of such inhibitors.

Figure 2: Potential role of biphenyl benzonitrile derivatives in blocking the PD-1/PD-L1 signaling pathway.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[5][6][7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its synthesis via the robust Suzuki-Miyaura coupling reaction is well-established, providing a reliable route to this important intermediate. The growing interest in fluorinated biphenyls in drug discovery, particularly in the field of immuno-oncology, underscores the importance of a thorough understanding of the properties and synthesis of compounds like this compound for the advancement of medicinal chemistry.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. ijsdr.org [ijsdr.org]

- 4. researchgate.net [researchgate.net]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

How to purchase 2-(3-Fluorophenyl)benzonitrile for research

An In-depth Technical Guide to the Procurement and Handling of Fluorinated Biphenyl Carbonitriles for Research Applications

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the procurement, synthesis, and safe handling of 4'-Fluoro-[1,1'-biphenyl]-2-carbonitrile.

Chemical and Physical Properties

The physical and chemical properties of 4'-Fluoro-[1,1'-biphenyl]-2-carbonitrile are summarized in the table below. This data is essential for understanding the compound's characteristics for experimental design and safety considerations.

| Property | Value |

| CAS Number | 89346-55-4 |

| Molecular Formula | C₁₃H₈FN |

| Molecular Weight | 197.21 g/mol |

| Purity | Typically ≥95% |

| Appearance | White to off-white solid |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Commercial Availability and Procurement

For researchers looking to purchase 4'-Fluoro-[1,1'-biphenyl]-2-carbonitrile, several chemical suppliers offer this compound in research-grade quantities. The following table provides a summary of suppliers and typical product specifications. It is recommended to request a quote and certificate of analysis from the supplier before purchasing.

| Supplier | Purity | Available Quantities |

| Alchem Pharmtech | ≥95% | Inquire for details |

| A2B Chem | ≥97% | 250mg, 1g, 5g |

| BLD Pharmatech | ≥97% | 1g, 5g, 25g |

| ChemScence | ≥98% | 250mg, 1g, 5g |

| Mcule | ≥95% | 1g, 5g, 10g |

Procurement and Handling Workflow

The following diagram illustrates a standard workflow for the procurement and safe handling of a research chemical like 4'-Fluoro-[1,1'-biphenyl]-2-carbonitrile.

Navigating the Safety Profile of 2-(3-Fluorophenyl)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

| Property | Data (Estimated) | Source (Based on Analogs) |

| Chemical Name | 2-(3-Fluorophenyl)benzonitrile | - |

| Synonyms | 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile | - |

| CAS Number | 893734-83-3 | [1] |

| Molecular Formula | C₁₃H₈FN | [1] |

| Molecular Weight | 197.21 g/mol | [1] |

| Appearance | Likely a solid | General observation for similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Flash Point | Estimated to be >75°C (closed cup) | Based on Benzonitrile[2] |

| Solubility | Likely soluble in organic solvents | General chemical principles |

Hazard Identification and GHS Classification (Estimated)

The hazard classification for this compound is estimated based on the GHS classifications of its analogs.

| Hazard Class | GHS Category | Hazard Statement | Basis for Classification (Analog Data) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 3-Fluorobenzonitrile is classified as Acute Tox. 4.[3] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin | 3-Fluorobenzonitrile has classifications for both Acute Tox. 3 and 4.[3] Benzonitrile is classified as Acute Tox. 4. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 3-Fluorobenzonitrile and 2-(4-Fluorophenyl)benzonitrile are classified as Skin Irrit. 2. |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation | 3-Fluorobenzonitrile is classified as Eye Dam. 1. 2-(4-Fluorophenyl)benzonitrile is classified as Eye Irrit. 2A.[4] |

Hazard Pictograms (Estimated):

-

GHS06 (Skull and Crossbones) or GHS07 (Exclamation Mark)

-

GHS05 (Corrosion)

-

GHS08 (Health Hazard) - Potentially, depending on specific target organ toxicity data which is currently unavailable.

Signal Word (Estimated): Danger or Warning

Experimental Protocols

Acute Toxicity (LD50) Determination

The LD50 (Lethal Dose, 50%) value is a standardized measure of the acute toxicity of a substance. The experimental protocol to determine the oral or dermal LD50 generally follows OECD Guideline 401, 402, or 423.

Methodology Overview (Up-and-Down Procedure - OECD 425):

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.

-

Housing and Acclimatization: Animals are housed in controlled environmental conditions with a standard diet and water ad libitum. They are acclimatized for at least 5 days prior to the experiment.

-

Dose Administration:

-

Oral: The test substance is administered in a single dose by gavage using a stomach tube.

-